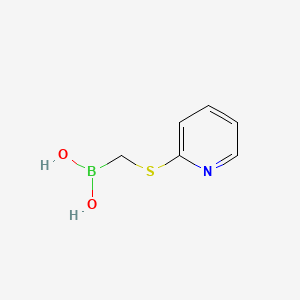

(Pyridin-2-ylthio)methylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(Pyridin-2-ylthio)methylboronic acid” is a specialty chemical . It is often used in research and development .

Synthesis Analysis

Boronic acids, including “this compound”, can be synthesized using various methods. One common method involves the addition of organometallic reagents to boranes . Another approach relies on the reaction of triarylboranes with a ligand . Boronic acids are stable, generally non-toxic, and can be used in several synthetic reactions .Molecular Structure Analysis

The molecular formula of “this compound” is C6H8BNO2S . Its molecular weight is 169.01 g/mol . The InChI string and Canonical SMILES for this compound are also available .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 169.01 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen

Chemical Sensing and Biological Activities

(Pyridin-2-ylthio)methylboronic acid, as a derivative of pyridine, is part of a group of heterocyclic compounds known for their versatility in various fields, including medicinal chemistry and chemical sensing. Pyridine derivatives exhibit a wide range of biological activities such as antifungal, antibacterial, antioxidant, and anticancer activities. They also have a high affinity for various ions and can act as highly effective chemosensors for determining different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Catalytic and Synthetic Applications

Pyridine-based compounds are crucial in the realm of agrochemicals or pesticides, including fungicides and herbicides. The discovery and development of these compounds are significant for enhancing the efficiency of discovering novel lead compounds, addressing the changing market requirements, and ensuring efficient pest control in agriculture (Guan et al., 2016). Furthermore, heterocyclic N-oxide derivatives, which include pyridine derivatives, are recognized for their importance in organic synthesis, catalysis, and drug applications, showcasing versatility in metal complexes formation, asymmetric catalysis, and medicinal applications (Li et al., 2019).

Biodegradation and Environmental Impact

The metabolic pathways of pyridines and their derivatives, including this compound, indicate that biodegradation of these compounds occurs under both aerobic and anaerobic conditions. Different types of bacteria, fungi, and enzymes are involved in the degradation process of these compounds, depending on the environmental conditions. The transformation rate of pyridine derivatives is influenced by the substituents, shedding light on the environmental fate and potential ecological impacts of these compounds (Kaiser et al., 1996).

Wirkmechanismus

Target of Action

The primary target of (Pyridin-2-ylthio)methylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond through the SM cross-coupling reaction . This reaction is mild, functional group tolerant, and generally environmentally benign .

Action Environment

The action of this compound is influenced by the specific conditions under which the SM coupling reaction takes place . The properties of the boron reagent have been tailored for application under specific SM coupling conditions . .

Eigenschaften

IUPAC Name |

pyridin-2-ylsulfanylmethylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2S/c9-7(10)5-11-6-3-1-2-4-8-6/h1-4,9-10H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUYWXLMCREJLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CSC1=CC=CC=N1)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681639 |

Source

|

| Record name | {[(Pyridin-2-yl)sulfanyl]methyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-00-5 |

Source

|

| Record name | Boronic acid, B-[(2-pyridinylthio)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {[(Pyridin-2-yl)sulfanyl]methyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B582465.png)

![2-Methyl-4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B582482.png)